molecular formula C14H13NO2 B098719 phenyl N-benzylcarbamate CAS No. 22003-17-4

phenyl N-benzylcarbamate

Cat. No. B098719
CAS RN: 22003-17-4
M. Wt: 227.26 g/mol
InChI Key: FFXFWNLKXAIQRM-UHFFFAOYSA-N
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Description

Phenyl N-benzylcarbamate is a chemical compound that is part of the carbamate family, which are esters derived from carbamic acid. This compound is related to phenyl N-phenylcarbamate, which has been studied for its reaction mechanisms and potential applications in organic synthesis. The carbamate group is known for its versatility in chemical reactions, often serving as a protected form of amines or as an intermediate in the synthesis of other compounds.

Synthesis Analysis

The synthesis of related carbamates has been explored in various studies. For instance, methyl N-phenyl carbamate can be synthesized from aniline using methyl formate as a carbonylating agent, offering a greener alternative to traditional methods . Similarly, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which are structurally related to phenyl N-benzylcarbamate, can be prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . These methods highlight the potential routes for synthesizing phenyl N-benzylcarbamate and its derivatives.

Molecular Structure Analysis

The molecular structure of carbamates is characterized by the presence of the carbamate group, which consists of an ester bond between a carbonyl group and an amine. The structure of phenyl N-benzylcarbamate would include a benzyl group attached to the nitrogen of the carbamate, which could influence its reactivity and physical properties. The structure of related compounds, such as benzenepentacarboxylate bridged networks, demonstrates the ability of aromatic carbamates to form complex structures with metal ions, which could be relevant for the design of new materials .

Chemical Reactions Analysis

Phenyl N-phenylcarbamate has been studied for its aminolysis reaction, which proceeds through an isocyanate intermediate. This reaction is base-catalyzed and can be influenced by the substituents on the phenyl rings . The degradation of phenyl N-hydroxycarbamates and their analogs has also been investigated, revealing that these compounds can undergo various pathways, including E1cB mechanisms and Smiles rearrangement, depending on the pH and substituents . These studies provide insights into the types of reactions that phenyl N-benzylcarbamate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates are influenced by their molecular structure. For example, the luminescence properties of 2-(benzylcarbamoyl)phenyl derivatives and their europium complexes have been explored, showing that these compounds can exhibit high selectivity and coordination with europium ions, leading to characteristic luminescence . The kinetics of cyclization reactions of phenyl N-(2-hydroxybenzyl)carbamates in aprotic solvents have been studied, providing information on the influence of substituents and solvents on reaction rates . These findings could be relevant for understanding the behavior of phenyl N-benzylcarbamate in various conditions.

Scientific Research Applications

1. Chromatographic Applications

Phenyl N-benzylcarbamate derivatives, such as those studied in cellulose and amylose, have shown significant capabilities in optical resolution when used as chiral stationary phases in high-performance liquid chromatography. This application is crucial for the separation of racemates, especially in pharmaceuticals and chemical research (Kaida & Okamoto, 1993).

2. Agricultural Research

Research on N-phenyl carbamate herbicides, which include derivatives like isopropyl-N-phenyl carbamate, has been significant in understanding their effects on plant cells, particularly in relation to their anti-mitotic activity. This knowledge is vital for developing effective and safer herbicides in agriculture (Yemets et al., 2003).

3. Drug Development

Phenyl carbamate esters have been evaluated as prodrug forms, aiming to protect phenolic drugs against first-pass metabolism. This application is crucial in enhancing the bioavailability of drugs following oral administration, which is a significant challenge in pharmaceutical development (Thomsen & Bundgaard, 1993).

4. Mass Spectrometry

In mass spectrometry, the study of deprotonated benzyl N-phenylcarbamates has provided insights into ion-neutral complex-mediated competitive proton and hydride transfer reactions. This research is fundamental for understanding fragmentation processes in mass spectrometry, which has broad applications in analytical chemistry (Yao et al., 2015).

5. Enzyme Inhibition Studies

Benzyl oxazolecarbamate analogues have been studied for their inhibitory effects on aldose reductases, enzymes involved in diabetic complications. Such studies are crucial for the development of new therapeutic agents for managing diabetes-related conditions (Tanimoto et al., 1986).

Safety And Hazards

The safety data sheet for phenyl N-benzylcarbamate indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

phenyl N-benzylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-14(17-13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXFWNLKXAIQRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70944604
Record name Phenyl hydrogen benzylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

phenyl N-benzylcarbamate

CAS RN

22003-17-4
Record name Carbamic acid, N-(phenylmethyl)-, phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022003174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl hydrogen benzylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzylamine (53.5 g.) is added during 30 minutes to a stirred suspension of phenyl chloroformate (78.3 g.) and anhydrous potassium carbonate (151.8 g.) in dioxan (500 ml.) and the mixture is stirred at laboratory temperature for 72 hours and then poured into water. The mixture is extracted with ethyl acetate and the extract is washed with water, dried over magnesium sulphate and evaporated to dryness. The residue is stirred with petroleum ether (b.p. 60°-80° C.) and the mixture is filtered. There is thus obtained as solid residue phenyl N-benzylcarbamate, which is used without further purification.
Quantity
53.5 g
Type
reactant
Reaction Step One
Quantity
78.3 g
Type
reactant
Reaction Step One
Quantity
151.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
JG Horsfall, S Rich - Transactions of the New York Academy of …, 1955 - Wiley Online Library
… There was some evidence that sporulation was enhanced by ethyl-Npropylcarbamate, isopropyl-N-phenylcarbamate, and also by ethyl-Nphenyl-N-benzylcarbamate at only low doses. …
Number of citations: 3 nyaspubs.onlinelibrary.wiley.com
R Yamasaki, Y Honjo, A Ito, K Fukuda… - Chemical and …, 2018 - jstage.jst.go.jp
We have discovered a spontaneous reaction of N, O-diaryl carbamates to afford symmetrical N, N′-diarylureas. Optimization of the conditions indicated that N, N-dimethylformamide (…
Number of citations: 5 www.jstage.jst.go.jp
MK Johnson - Biochemical Pharmacology, 1975 - Elsevier
(1) Neurotoxic esterase is one of several paraoxon-resistant esterases of hen brain. It has previously been assayed with phenyl phenylacetate as substrate by a differential assay using …
Number of citations: 136 www.sciencedirect.com
HE Skipper, CE Bryan, WH Riser Jr, M Welty… - J. Natl. Cancer …, 1948 - books.google.com
Little is known concerning the mechanism by which urethan affects cellular growth. Dustin (3) reported that urethan poisons cell division in the intestine of the mouse and that this effect …
Number of citations: 31 books.google.com
GB Quistad, JE Casida - Toxicology and applied pharmacology, 2004 - Elsevier
… P(O)F inhibits about half of the total LysoPLA, whereas the same level of inhibition occurs at 200 μM for two carbamates (the sulfoxide of EPTC herbicide and phenyl N-benzylcarbamate…
Number of citations: 46 www.sciencedirect.com
JH Biel, EP Sprengeler, HA Leiser… - Journal of the …, 1955 - ACS Publications
The initial finding that the replacement of diethylaminoethyl by N-ethyl-3-piperidyl in some standard antispasmodic agents yielded compounds of superior spasmolytic activity prompted …
Number of citations: 61 pubs.acs.org
HE Skipper, CE Bryan - J^. Nat. Cancer Inst, 1948 - books.google.com
Flory et al.(1) have shown that life span in transmitted mouse leukemia offers a good means of investigating the therapeutic action of chemical and physical agents on leukemic cells. …
Number of citations: 27 books.google.com
NM Gillings, AD Gee, O Inoue - Applied radiation and isotopes, 1999 - Elsevier
… 2,2-Difluoro-1-methyl-2-phenyl-N-benzylcarbamate (471 mg, 1.54 mmol) in tetrahydrofuran (2 mL) was added dropwise to a stirred 0.2 M solution of lithium aluminium hydride in …
Number of citations: 5 www.sciencedirect.com
JG Horsfall, S Rich - … of the New York Academy of …, 1955 - New York Academy of Sciences
Number of citations: 0
JG Horsfall, S Rich - … of the New York Academy of …, 1956 - New York Academy of Sciences
Number of citations: 0

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